An In-depth Technical Guide to 4-Amino-3-methoxybenzaldehyde (CAS Number: 90151-40-9)
An In-depth Technical Guide to 4-Amino-3-methoxybenzaldehyde (CAS Number: 90151-40-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzaldehyde, with the CAS number 90151-40-9, is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, featuring an amino, a methoxy (B1213986), and an aldehyde group on a benzene (B151609) ring, provides multiple reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, applications in research and drug development, and safety information.
Chemical and Physical Properties
4-Amino-3-methoxybenzaldehyde is a solid at room temperature. The presence of the amino and aldehyde groups allows for hydrogen bonding, influencing its physical properties such as melting point and solubility.
| Property | Value | Source |
| CAS Number | 90151-40-9 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [3][4] |
| Molecular Weight | 151.16 g/mol | [3] |
| IUPAC Name | 4-amino-3-methoxybenzaldehyde | [4] |
| Appearance | Solid | [5] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2][3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 4-Amino-3-methoxybenzaldehyde. Below are the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (in the range of 6.5-7.5 ppm), the methoxy protons (a singlet around 3.9 ppm), and the amino protons (a broad singlet).
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¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde at the downfield region (around 190 ppm). Signals for the aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the methoxy group and the carbon attached to the amino group showing characteristic shifts. The methoxy carbon will resonate around 55-60 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-Amino-3-methoxybenzaldehyde would display characteristic absorption bands for its functional groups. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is expected around 2700-2900 cm⁻¹. A strong absorption band for the C=O stretching of the aldehyde will be present around 1680-1700 cm⁻¹. The C-O stretching of the methoxy group will be observed in the 1200-1275 cm⁻¹ region. Aromatic C=C stretching vibrations will be seen in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of 4-Amino-3-methoxybenzaldehyde would show a molecular ion peak (M+) at m/z 151. Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde group (-CHO) or a hydrogen radical (-H).
Experimental Protocols
Synthesis of 4-Amino-3-methoxybenzaldehyde
A common route for the synthesis of 4-Amino-3-methoxybenzaldehyde involves the reduction of a nitro group to an amine. A plausible synthetic pathway starts from 3-methoxy-4-nitrobenzaldehyde (B1600471).
Protocol: Reduction of 3-Methoxy-4-nitrobenzaldehyde
This protocol is based on general methods for the reduction of aromatic nitro compounds.
Materials:
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3-Methoxy-4-nitrobenzaldehyde
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Iron powder (Fe)
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Ammonium (B1175870) chloride (NH₄Cl)
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Water
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Ethyl acetate
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Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 3-methoxy-4-nitrobenzaldehyde in a mixture of ethanol and water.
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Add iron powder and a catalytic amount of ammonium chloride to the solution.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Wash the celite pad with ethanol.
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Combine the filtrate and washings and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude 4-Amino-3-methoxybenzaldehyde.
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The product can be further purified by column chromatography or recrystallization.
Applications in Research and Drug Development
4-Amino-3-methoxybenzaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activities.
Pharmaceutical Chemistry
This compound serves as a precursor for the synthesis of a wide range of molecules with therapeutic potential. Derivatives of vanillin, a closely related compound, have shown antibacterial and anti-proliferative activities.[6] The amino group provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for drug screening.
Biological Activity of Derivatives
Derivatives of benzaldehyde (B42025) have been shown to modulate various signaling pathways. For instance, certain benzaldehydes can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] Another study demonstrated that benzaldehyde derivatives can induce autophagy through the Sonic Hedgehog (Shh) signaling pathway.[8] These findings suggest that compounds derived from 4-Amino-3-methoxybenzaldehyde could be explored for their potential as anticancer agents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential synthesis workflow and a signaling pathway that could be modulated by derivatives of 4-Amino-3-methoxybenzaldehyde.
Safety and Handling
A Safety Data Sheet (SDS) is available for 4-Amino-3-methoxybenzaldehyde.[1] It is intended for laboratory use only by trained personnel.[5] All chemical products should be handled with the recognition of "having unknown hazards and toxicity".[5]
General Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
4-Amino-3-methoxybenzaldehyde is a key chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its versatile structure allows for the creation of a wide array of derivatives, some of which have shown promising biological activities. Further research into its applications and the biological mechanisms of its derivatives is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational resource for professionals working with this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 90151-40-9|4-Amino-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-3-methoxybenzaldehyde 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 4-Hexyloxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
